Tert-butyl piperazine-1-carboxylate

Catalog No.
S750924
CAS No.
57260-71-6
M.F
C9H18N2O2
M. Wt
186.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl piperazine-1-carboxylate

CAS Number

57260-71-6

Product Name

Tert-butyl piperazine-1-carboxylate

IUPAC Name

tert-butyl piperazine-1-carboxylate

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3

InChI Key

CWXPZXBSDSIRCS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCNCC1

Synonyms

1-(tert-Butoxycarbonyl)piperazine; 1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester; tert-Butyl 1-Piperazinecarboxylate; 1-[(1,1-Dimethylethoxy)carbonyl]piperazine; 1-Piperazinecarboxylic Acid tert-Butyl Ester;

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1

Medicinal Chemistry and Drug Discovery

Specific Scientific Field: Medicinal chemistry and drug discovery.

Summary of the Application: 1-Boc-piperazine plays a crucial role in drug development due to its prevalence in diverse pharmacological agents. It is a key component of several blockbuster drugs, including Imatinib (marketed as Gleevec) and Sildenafil (Viagra). The structural motif of piperazines, characterized by the 1,4-relationship of the two nitrogen atoms in the six-membered ring, enhances pharmacological and pharmacokinetic profiles. The nitrogen atoms serve as hydrogen bond donors/acceptors, influencing interactions with receptors and increasing water solubility and bioavailability .

Experimental Procedures:

    Synthesis of Functionalized Piperazines: Recent advances focus on C–H functionalization of the carbon atoms in the piperazine ring. These methods allow for the introduction of substituents beyond the nitrogen positions, providing attractive new avenues for creating diverse substitution patterns.

Results and Outcomes: The C–H functionalization of piperazines expands the toolbox for medicinal chemistry research. Researchers can now access a broader range of piperazine derivatives with specific substitution patterns, potentially leading to novel drug candidates. These advances contribute to the development of safer and more effective pharmaceuticals .

Preparation of α,β-Poly(2-oxazoline) Lipopolymers

Specific Scientific Field: Polymer chemistry and materials science.

Summary of the Application: 1-Boc-piperazine is essential for preparing α,β-poly(2-oxazoline) lipopolymers through living cationic ring-opening polymerization. These polymers exhibit amphiphilic properties, making them useful for drug delivery, surface modification, and other applications.

Experimental Procedures:

    Polymerization: Researchers initiate the polymerization of 2-oxazoline monomers using 1-Boc-piperazine as a catalyst. The living cationic polymerization process allows precise control over polymer length and composition.

Results and Outcomes: α,β-Poly(2-oxazoline) lipopolymers find applications in drug delivery systems, where their amphiphilic nature enables encapsulation and controlled release of therapeutic agents.

Origin and Significance:

Tert-Boc-piperazine is a synthetic compound not found naturally. Its significance lies in its ability to reversibly protect the primary amine group (NH2) on the piperazine ring. This protection allows for selective modification of other functional groups present in the molecule without affecting the piperazine ring itself. This property makes Tert-Boc-piperazine a valuable tool in the synthesis of various complex molecules, particularly pharmaceuticals and bioactive compounds [].


Molecular Structure Analysis

Tert-Boc-piperazine consists of a piperazine ring (six-membered ring containing two nitrogen atoms) with a tert-butyl (C(CH3)3) group attached to one of the nitrogens through a carbonyl (C=O) group. The key feature of this structure is the tert-butyl group, which is bulky and electron-withdrawing. This steric hindrance and electron-withdrawing effect make the Boc group a good protecting group for the amine, as it reduces its nucleophilicity and prevents it from participating in unwanted reactions.


Chemical Reactions Analysis

Synthesis:

Tert-Boc-piperazine can be synthesized by reacting piperazine with di-tert-butyl dicarbonate ((Boc)2O) [].

(Boc)2O + H2N-C4H8-NH2 -> Boc-NH-C4H8-NH2 + CO2 []

Deprotection:

The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine on the piperazine ring.

Boc-NH-C4H8-NH2 + TFA -> H2N-C4H8-NH2 + Boc-O-CF3

Other Relevant Reactions:

Tert-Boc-piperazine can be used as a starting material for the synthesis of various piperazine derivatives by reacting the free amine group with other functional groups.

Example

Reaction with an alkyl halide (RX) to form a substituted piperazine.

Boc-NH-C4H8-NH2 + RX -> R-NH-C4H8-NH2 + Boc-OH

Note

These are just a few examples, and the specific reactions Tert-Boc-piperazine is involved in will depend on the desired product.


Physical And Chemical Properties Analysis

  • Melting Point: 42-44 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in most organic solvents like dichloromethane, chloroform, and methanol. Slightly soluble in water [].
  • Stability: Stable under most conditions. However, prolonged exposure to strong acids or bases can lead to deprotection or decomposition [].

Tert-Boc-piperazine does not have a direct mechanism of action as it is a protecting group. Its role is to temporarily render the piperazine amine unreactive during a synthesis, allowing for selective modification of other functional groups in the molecule. Once the desired modifications are complete, the Boc group is removed to regenerate the free amine, which can then participate in further reactions or contribute to the final activity of the molecule.

Tert-Boc-piperazine is considered to be a relatively safe compound. However, it is recommended to handle it with care following standard laboratory safety protocols. It may cause mild irritation to the skin, eyes, and respiratory system. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 68 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 58 of 68 companies with hazard statement code(s):;
H314 (12.07%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

57260-71-6

Dates

Modify: 2023-08-15
Mironov et al. Simultaneous Analysis of Enzyme Structure and Activity by Kinetic CE-MS. Nature Chemical Biology, doi: 10.1038/nchembio.2170, published online 5 September 2016
Ogasawara et al. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo. Nature Chemical Biology, doi: 10.1038/s41589-018-0155-8, published online 12 November 2018
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

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